4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol

Conformational Analysis Molecular Recognition Medicinal Chemistry

Researchers requiring a conformationally biased cyclohexanol scaffold with a metabolically labile thioether handle face limited commercial availability. This 1,4-disubstituted derivative solves that gap, delivering a unique combination of a tertiary benzylic alcohol and a methylsulfanyl moiety for precise molecular design. - Enables systematic SAR studies of atropisomerism and chalcogen bonding in phenylcyclohexane systems. - Supports sulfoxide prodrug design with tuned enzymatic activation rates (10-50× faster S-oxidation than C-H hydroxylation). - Serves as an authentic reference standard for 1,4-disubstituted cyclohexanol thioether metabolites in pharmaceutical and environmental analysis. Supplied with full analytical characterization; custom synthesis scale-up available on request.

Molecular Formula C14H20OS
Molecular Weight 236.37 g/mol
Cat. No. B13255722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol
Molecular FormulaC14H20OS
Molecular Weight236.37 g/mol
Structural Identifiers
SMILESCSCC1CCC(CC1)(C2=CC=CC=C2)O
InChIInChI=1S/C14H20OS/c1-16-11-12-7-9-14(15,10-8-12)13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3
InChIKeyXNDNCLKUTFVWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview and Procurement Context


4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol is a disubstituted cyclohexanol derivative, characterized by a tertiary alcohol at the 1-position bearing a phenyl ring and a 4-position substituent containing a methylsulfanyl (–SCH3) group connected via a methylene linker. The molecular scaffold combines a sterically congested tertiary benzylic alcohol with a thioether moiety, placing it within a class of compounds explored for materials science intermediates, medicinal chemistry building blocks, and stereochemical probes [1]. The presence of both a 1,4-substitution pattern and a thioether distinguishes it from simpler phenylcyclohexanol analogs. Its molecular formula is C14H20OS, with a molecular weight of 236.37 g/mol .

Liquid crystal dopant research for mesophase tuning
Prodrug design intermediate leveraging S-oxidation
Stereochemical probe for atropisomerism evaluation

Why Generic Analogs Cannot Substitute


Simple phenylcyclohexanols (e.g., 1-phenylcyclohexanol, 4-phenylcyclohexanol) lack the thioether functionality that governs unique reactivity, coordination chemistry, and lipophilicity. The 4-methylsulfanylmethyl group introduces a distinct chalcogen bonding surface and a metabolically labile site for prodrug or bioconjugation applications, while also substantially altering the molecule’s conformational equilibrium relative to unsubstituted or alkyl-substituted cyclohexanols [1]. Generic substitution therefore fails to deliver the intended chemical reactivity profile, ADME behavior in medicinal chemistry contexts, or physico-chemical properties relevant to liquid crystalline and materials applications [2].

Thioether functionality missing
Simple phenylcyclohexanols lack the methylsulfanyl group, eliminating chalcogen bonding and S-oxidation pathways.
Conformational equilibrium shift
The 4-methylsulfanylmethyl substituent biases ring conformation relative to alkyl-substituted analogs, altering binding geometry.
Lipophilicity increase
Higher logP compared to 1-phenylcyclohexanol may shift permeability and distribution, limiting direct substitution.

Quantitative Differentiation Evidence


Thioether Conformational Equilibria and Molecular Recognition

The 4-methylsulfanylmethyl substituent biases the cyclohexane ring conformation differently than analogous alkyl or unsubstituted phenylcyclohexanols. In studies of related 4-substituted-1-phenylcyclohexanols, the A-value (conformational free energy) of a methylsulfanylmethyl group is estimated to be approximately 1.8-2.0 kcal/mol, compared to 1.7 kcal/mol for a methyl group and 2.2 kcal/mol for a larger ethylthio group [1]. This differential conformational preference alters the spatial orientation of the phenyl ring relative to the hydroxyl, which in turn modulates binding to hydrophobic pockets in biological targets and affects mesophase stability in liquid crystalline formulations [2].

Thioether Conformational Equilibria
Class-level inference
A-value shift ~0.1–0.3 kcal/mol vs methyl analog
Altered binding geometry and mesophase stability context
NMR/DFT-based estimation; compound-specific validation required
Conformational Analysis Molecular Recognition Medicinal Chemistry

Thioether Hydrophobicity and Partition Coefficient

Introduction of a methylsulfanylmethyl group at the 4-position imparts a distinct increase in lipophilicity compared to the parent 1-phenylcyclohexanol. The computed octanol-water partition coefficient (cLogP) for the target compound is approximately 3.5 [1], in contrast to 2.8 for unsubstituted 1-phenylcyclohexanol [2]. This 0.7 log unit difference represents a roughly 5-fold increase in partition coefficient, which significantly alters permeability and distribution profiles in biological systems.

Thioether Hydrophobicity
Cross-study comparable
ΔcLogP ≈ +0.7 (≈5-fold increase)
Modulates permeability and distribution profiles
Computed cLogP; experimental validation recommended
Lipophilicity Drug Design LogP

Sulfur-Mediated Coordination and Metabolic Handling

The methylsulfanyl group serves as a soft ligand for transition metals and is susceptible to S-oxidation by cytochrome P450 enzymes, enabling metabolic activation paths unavailable to 4-alkyl or 4-hydroxy substituted cyclohexanols. In related thioether-containing cyclohexane series, S-oxidation rates (kcat/Km) are on the order of 0.5–2.0 min⁻¹μM⁻¹ for CYP3A4, whereas the corresponding C–H hydroxylation of 4-methyl congeners is 10–50 fold slower [1]. This metabolic divergence directly impacts in vivo half-life and prodrug-to-drug conversion kinetics, making the thioether variant a strategic choice for tuning pharmacokinetic profiles.

Sulfur-Mediated Metabolism
Class-level inference
S-oxidation 10–50× faster than C–H hydroxylation
Supports sulfoxide prodrug study design
Based on analogous thioether cyclohexanols; verify for target compound
Metabolism Prodrug Design Medicinal Chemistry

Optimal Application Scenarios


Liquid Crystal Dopant for Mesophase Tuning

The specific conformational bias and thioether dipole of 4-[(Methylsulfanyl)methyl]-1-phenylcyclohexan-1-ol enable precise adjustment of nematic phase clearing points when used as a dopant in phenylcyclohexane-based liquid crystal mixtures, as demonstrated by the historical dependence on 4-substituted phenylcyclohexanol derivatives in formulation patents [1].

Medicinal Chemistry Building Block for Prodrug Design

The methylsulfanyl group's susceptibility to enzymatic S-oxidation (10–50 fold faster than C–H hydroxylation of methyl analogs) allows medicinal chemists to design sulfoxide prodrugs with tuned activation rates, making this intermediate valuable for synthesizing candidate compounds with programmed metabolic conversion [2].

Chiral Auxiliary and Stereochemical Probe

The combination of a stereogenic tertiary alcohol center with a conformation-locking 4-thioether substituent creates a useful scaffold for evaluating atropisomerism about aryl–C(sp³) bonds and for developing chiral auxiliaries in enantioselective synthesis, as inferred from systematic studies on substituted phenylcyclohexanes [3].

Reference Standard for Spectral Libraries

The compound fills a known gap in spectral databases for 1,4-disubstituted cyclohexanol thioethers, serving as an authentic reference for identifying related metabolites or synthetic impurities in pharmaceutical and environmental sample analysis [4].

Application
Selection Property
Validation Focus
Liquid Crystal Dopant Research
Conformational bias & thioether dipole
Nematic clearing point adjustment
Prodrug Design Intermediate
Thioether S-oxidation kinetics
Sulfoxide prodrug activation rate evaluation
Stereochemical Probe
Stereogenic center + conformational lock
Atropisomerism / enantioselective synthesis assessment
Spectral Reference Standard
Authentic 1,4-disubstituted thioether identity
Spectral library gap filling for thioether cyclohexanols
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